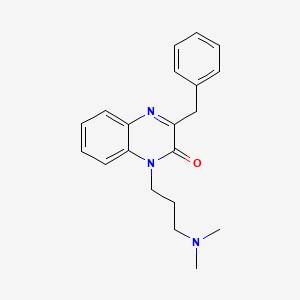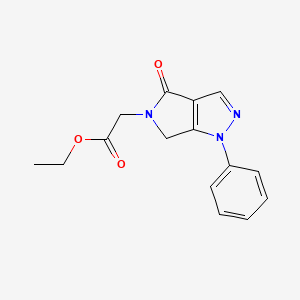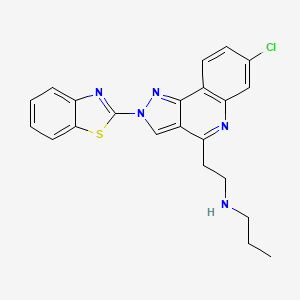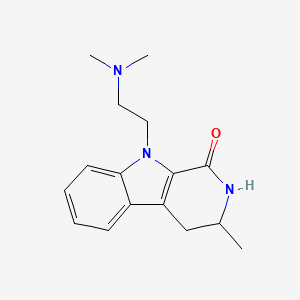
BU-Lad
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BU-Lad, also known as 6-butyl-6-nor-lysergic acid diethylamide, is a psychedelic compound that is structurally related to lysergic acid diethylamide (LSD). It was first synthesized by Alexander Shulgin and reported in his book TiHKAL (Tryptamines I Have Known and Loved). This compound is known for its significantly lower potency compared to LSD, with a dose of 500 micrograms producing only mild effects .
Vorbereitungsmethoden
The synthesis of BU-Lad involves the modification of the lysergic acid diethylamide structure. The synthetic route typically starts with lysergic acid, which undergoes a series of chemical reactions to introduce the butyl group at the 6-position. The key steps include:
Formation of Lysergic Acid Amide: Lysergic acid is reacted with diethylamine to form lysergic acid diethylamide.
Butylation: The lysergic acid diethylamide is then subjected to butylation at the 6-position using butyl bromide in the presence of a base such as potassium carbonate.
Purification: The final product is purified using chromatographic techniques to obtain pure this compound.
Analyse Chemischer Reaktionen
BU-Lad undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: BU-Lad is used as a reference compound in the study of lysergamides and their structure-activity relationships.
Biology: Research on this compound helps in understanding the interaction of lysergamides with serotonin receptors in the brain.
Medicine: Although not as potent as LSD, this compound’s mild effects make it a candidate for studying the therapeutic potential of psychedelics in treating mental health disorders.
Wirkmechanismus
BU-Lad exerts its effects by interacting with serotonin receptors in the brain, particularly the 5-HT2A receptor. This interaction leads to altered perception, mood, and cognition. The molecular mechanism involves the activation of the 5-HT2A receptor, which triggers a cascade of intracellular signaling pathways, ultimately resulting in the psychedelic effects observed .
Vergleich Mit ähnlichen Verbindungen
LSD (Lysergic Acid Diethylamide): The most well-known lysergamide, significantly more potent than BU-Lad.
AL-LAD (6-Allyl-6-nor-lysergic Acid Diethylamide): Another analogue with similar effects to LSD but slightly less potent.
ETH-LAD (6-Ethyl-6-nor-lysergic Acid Diethylamide): Known for its higher potency compared to LSD.
PRO-LAD (6-Propyl-6-nor-lysergic Acid Diethylamide): Similar in potency to LSD but with a different side chain.
This compound’s uniqueness lies in its lower potency and milder effects, making it a valuable compound for studying the structure-activity relationships of lysergamides without the intense effects associated with LSD .
Eigenschaften
CAS-Nummer |
96930-87-9 |
|---|---|
Molekularformel |
C23H31N3O |
Molekulargewicht |
365.5 g/mol |
IUPAC-Name |
(6aR,9R)-7-butyl-N,N-diethyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |
InChI |
InChI=1S/C23H31N3O/c1-4-7-11-26-15-17(23(27)25(5-2)6-3)12-19-18-9-8-10-20-22(18)16(14-24-20)13-21(19)26/h8-10,12,14,17,21,24H,4-7,11,13,15H2,1-3H3/t17-,21-/m1/s1 |
InChI-Schlüssel |
VTVHSIXDKKKTMT-DYESRHJHSA-N |
Isomerische SMILES |
CCCCN1C[C@@H](C=C2[C@H]1CC3=CNC4=CC=CC2=C34)C(=O)N(CC)CC |
Kanonische SMILES |
CCCCN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)C(=O)N(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



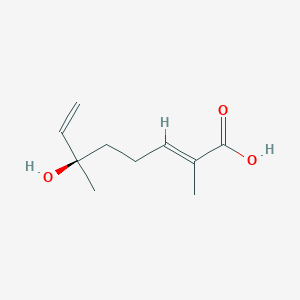
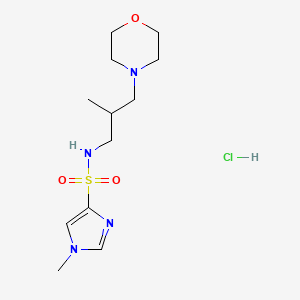
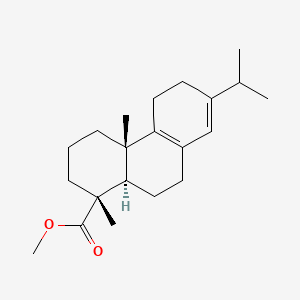

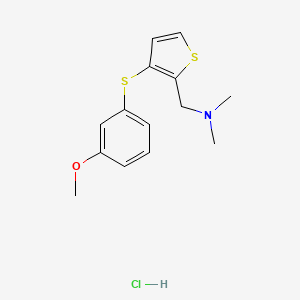

![Propanamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-[[2-(2-cyanoethoxy)ethyl](2-hydroxyethyl)amino]-4-methoxyphenyl]-](/img/structure/B12776362.png)
